6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-5-13-15-7-11(8-17(13)16-9)10-3-2-4-12(14)6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFUSBHIPZFZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324387 | |
| Record name | 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866132-36-7 | |
| Record name | 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to form the pyrazole ring. The resulting compound undergoes further cyclization with formamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, has been investigated for its potential as an anticancer agent. Several studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its effects by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, some studies have reported that pyrazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Case Study : In vitro assays conducted on different breast cancer cell lines (e.g., MDA-MB-231) revealed that certain synthesized derivatives of pyrazolo[1,5-a]pyrimidines showed promising growth inhibition and decreased cell viability compared to control groups. The most potent compounds were identified through MTT assays, indicating their potential for further development as anticancer therapeutics .
Antitubercular Activity
Another significant application of this compound is in the treatment of tuberculosis. Research has indicated that compounds within this class can act as potential leads against Mycobacterium tuberculosis.
- Mechanism of Action : The antitubercular activity is thought to stem from the inhibition of specific enzymes essential for bacterial survival. Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance efficacy against resistant strains of M. tuberculosis by targeting unique metabolic pathways .
- Case Study : A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-ones was synthesized and screened for antitubercular activity. The most effective compounds demonstrated low cytotoxicity and significant activity against M. tuberculosis within macrophages, highlighting their potential as novel antitubercular agents .
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties.
- Alpha-Glucosidase Inhibition : This compound has shown promising results as an alpha-glucosidase inhibitor, which is relevant for managing diabetes by delaying carbohydrate absorption in the intestine. In comparative studies against acarbose (a standard drug), certain derivatives exhibited significantly lower IC50 values, indicating superior potency .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been explored in various studies, with findings suggesting that these compounds may inhibit key inflammatory mediators.
- Mechanism of Action : The anti-inflammatory effects are likely due to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and the modulation of prostaglandin synthesis. This mechanism aligns with the observed reduction in edema in animal models when treated with pyrazolo[1,5-a]pyrimidines .
- Case Study : A series of synthesized derivatives were evaluated for their anti-inflammatory activities through carrageenan-induced edema models. The results indicated that several compounds had lower ulcerogenic activity compared to conventional anti-inflammatory drugs like Diclofenac®, suggesting a favorable safety profile alongside efficacy .
Mécanisme D'action
The mechanism of action of 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-chlorophenyl group enhances its ability to interact with certain biological targets, making it a valuable compound for further research and development.
Activité Biologique
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on recent studies.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. Specifically, the compound this compound has shown promising results in various cancer cell lines.
Growth Inhibition Studies
A comprehensive study evaluated the growth inhibition of this compound across multiple cancer cell lines using the MTT assay. The results indicated that it achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 different cell lines, showcasing its broad-spectrum anticancer potential .
| Compound | Cell Line | GI% |
|---|---|---|
| This compound | Various | 43.9% |
The mechanism by which this compound exerts its anticancer effects involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies have shown that this compound binds effectively to the active sites of these kinases, inhibiting their activity .
Cell Cycle Impact
Further investigations into the cell cycle dynamics revealed that treatment with this compound leads to significant cell cycle arrest at the G0–G1 phase. For instance, treated cells showed an increase in G0–G1 phase population to 84.36% , compared to 57.08% in control groups. This suggests that the compound effectively halts cell proliferation by disrupting normal cell cycle progression .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazolo[1,5-a]pyrimidines have been crucial in enhancing their biological activity. Variations in substituents on the phenyl ring and modifications to the pyrazolo core have been systematically studied to optimize potency and selectivity.
Key Findings
- Substituting different groups on the phenyl moiety significantly impacts the IC50 values for CDK2 and TRKA inhibition.
- For instance, compounds with cyano groups exhibited IC50 values as low as 0.55 µM for CDK2 inhibition .
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
|---|---|---|
| This compound | 0.78 | 0.98 |
| Cyano-substituted derivative | 0.55 | 0.57 |
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Xenograft Models : In vivo studies using xenograft models have shown that compounds similar to this compound can lead to tumor regression without significant toxicity .
- Antitubercular Activity : Some derivatives have also been screened for antitubercular activity, indicating a broader therapeutic potential beyond oncology .
Q & A
Q. What are the key synthetic strategies for 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. A common approach includes:
- Cyclization : Reacting 3-chlorophenyl-substituted pyrazole derivatives with pyrimidine precursors (e.g., 1,3-dicarbonyl compounds) under acidic or basic conditions to form the fused pyrazolo[1,5-a]pyrimidine core .
- Substitution : Introducing the methyl group at position 2 via nucleophilic substitution or alkylation reactions.
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst) are critical for yield and purity. For example, using polar aprotic solvents like DMF at 80–100°C improves cyclization efficiency .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring fusion. For instance, the 3-chlorophenyl group shows distinct aromatic proton splitting patterns (δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing it from analogs .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the chlorophenyl and methyl groups .
Q. What in vitro assays are used for preliminary biological activity screening?
- Kinase Inhibition Assays : Assess binding to targets like CDK2 using fluorescence polarization or radiometric assays .
- Antiviral Screening : Plaque reduction assays (e.g., against influenza or herpesviruses) evaluate EC values .
- Cytotoxicity Profiling : MTT or ATP-based assays in cell lines (e.g., HeLa, HEK293) determine selectivity indices .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
- Solvent Selection : Polar solvents (e.g., DMF, DMSO) enhance cyclization kinetics, while non-polar solvents (e.g., toluene) improve crystallization .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DBU) accelerate key steps, reducing side products .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity .
Q. How to resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate contributing factors .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
Q. What computational methods predict target interactions and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., CDK2). The chlorophenyl group often occupies hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to evaluate binding stability and entropy changes .
- QSAR Modeling : Train models on pyrazolo[1,5-a]pyrimidine derivatives to predict activity against novel targets .
Q. How can solubility be improved without compromising bioactivity?
- Pro-Drug Strategies : Introduce phosphate or amino acid esters at the pyrimidine nitrogen, which hydrolyze in vivo .
- Polar Substituents : Replace methyl with methoxy or hydroxyl groups at position 2 to enhance aqueous solubility (logP reduction by 0.5–1.0 units) .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
